molecular formula C13H17N3 B14904301 rel-4-((3R,5S)-3,5-Dimethylpiperazin-1-yl)benzonitrile

rel-4-((3R,5S)-3,5-Dimethylpiperazin-1-yl)benzonitrile

Cat. No.: B14904301
M. Wt: 215.29 g/mol
InChI Key: LVCRRUZVUPADRD-PHIMTYICSA-N
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Description

Rel-4-((3R,5S)-3,5-Dimethylpiperazin-1-yl)benzonitrile is a chemical compound with the molecular formula C12H19N3. It is known for its unique structure, which includes a piperazine ring substituted with two methyl groups and a benzonitrile moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-4-((3R,5S)-3,5-Dimethylpiperazin-1-yl)benzonitrile typically involves the reaction of 4-chlorobenzonitrile with (3R,5S)-3,5-dimethylpiperazine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. This may include the use of advanced techniques such as continuous flow reactors and automated systems to control reaction parameters .

Chemical Reactions Analysis

Types of Reactions

Rel-4-((3R,5S)-3,5-Dimethylpiperazin-1-yl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Rel-4-((3R,5S)-3,5-Dimethylpiperazin-1-yl)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rel-4-((3R,5S)-3,5-Dimethylpiperazin-1-yl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Rel-4-((3R,5S)-3,5-Dimethyl-1-piperazinyl)benzamide
  • (3R,5S)-rel-4-(Chlorocarbonyl)-3,5-dimethyl-1-piperazinecarboxylic acid tert-butyl ester

Uniqueness

Rel-4-((3R,5S)-3,5-Dimethylpiperazin-1-yl)benzonitrile is unique due to its specific substitution pattern on the piperazine ring and the presence of the benzonitrile group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C13H17N3

Molecular Weight

215.29 g/mol

IUPAC Name

4-[(3S,5R)-3,5-dimethylpiperazin-1-yl]benzonitrile

InChI

InChI=1S/C13H17N3/c1-10-8-16(9-11(2)15-10)13-5-3-12(7-14)4-6-13/h3-6,10-11,15H,8-9H2,1-2H3/t10-,11+

InChI Key

LVCRRUZVUPADRD-PHIMTYICSA-N

Isomeric SMILES

C[C@@H]1CN(C[C@@H](N1)C)C2=CC=C(C=C2)C#N

Canonical SMILES

CC1CN(CC(N1)C)C2=CC=C(C=C2)C#N

Origin of Product

United States

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